molecular formula C12H10ClNO2S B2427565 (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 593274-20-5

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2427565
CAS No.: 593274-20-5
M. Wt: 267.73
InChI Key: KCUZZANLVJZCQR-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione structure, and a chlorophenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethyl-1,3-thiazolidine-2,4-dione with 3-chlorobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antidiabetic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The compound’s structure allows it to fit into the binding site of these receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: A simpler lactam structure with different applications.

    5-Hydroxymethylfurfural (5-HMF): Another compound with a different core structure but similar functional groups.

    2-Bromo-5-methylpyridine: A halogenated aromatic compound with distinct reactivity.

Uniqueness

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidinedione core with a chlorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZZANLVJZCQR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.